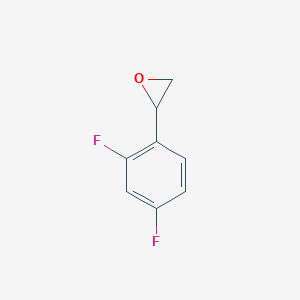
2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide" is an intriguing molecule in the realm of organic chemistry. This compound is a member of the pyrazole family, distinguished by its unique structural attributes that contribute to its varied applications in scientific research. Its intricate composition includes a morpholine and pyrrolidine moiety, making it a valuable subject for detailed chemical analysis and investigation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide involves multiple steps, starting from the preparation of intermediate compounds:
Preparation of the Pyrazole Core: : The synthesis begins with the formation of the 3-methyl-1H-pyrazole scaffold, typically through a condensation reaction involving hydrazine and an appropriate β-diketone under reflux conditions.
Morpholine-4-carbonylation: : The next step involves the introduction of the morpholine-4-carbonyl group via an acylation reaction. Morpholine is reacted with acyl chlorides under controlled temperatures to achieve the desired substitution.
N-Alkylation: : Subsequently, the pyrazole is subjected to N-alkylation with a propyl derivative containing a protected pyrrolidinone group. The reaction is facilitated by strong bases like sodium hydride in aprotic solvents.
Deprotection and Final Coupling: : The final step involves deprotection of the pyrrolidinone group and coupling with acetic acid derivatives to yield the target compound.
Industrial Production Methods
Industrial production methods focus on scalable and cost-effective processes. Continuous flow synthesis may be employed to ensure consistent yields and purity. Optimizing reaction conditions such as temperature, pressure, and solvent systems are crucial in these methods. The use of automated reactors and inline monitoring tools ensures efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the pyrazole and morpholine moieties.
Reduction: : Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: : Nucleophilic and electrophilic substitutions are common at the morpholine and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Transition metal catalysts such as palladium and platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has a broad spectrum of applications:
Chemistry: : Used as a building block for more complex molecules in synthetic chemistry.
Biology: : Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: : Explored for its therapeutic potential, particularly in drug design and development.
Industry: : Utilized in the synthesis of advanced materials and as a precursor for specialty chemicals.
Wirkmechanismus
The mechanism of action primarily revolves around its interaction with specific molecular targets:
Molecular Targets: : Enzymes and receptors with affinity for the morpholine and pyrazole groups.
Pathways Involved: : Inhibition or modulation of enzymatic activity, leading to downstream biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-methyl-5-(piperidine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide
2-(3-methyl-5-(thiomorpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide
Comparison
Compared to its analogs, 2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide offers distinct advantages in terms of solubility, stability, and specific biological activity due to the presence of the morpholine moiety. The subtle differences in their chemical structure can lead to significant variations in their chemical properties and biological effects.
This article should cover all the bases for your compound of interest. Does this align with what you had in mind?
Eigenschaften
IUPAC Name |
2-[3-methyl-5-(morpholine-4-carbonyl)pyrazol-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O4/c1-14-12-15(18(26)22-8-10-27-11-9-22)23(20-14)13-16(24)19-5-3-7-21-6-2-4-17(21)25/h12H,2-11,13H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCULDALLOFYHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCOCC2)CC(=O)NCCCN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2745957.png)
![3-[4-(2-Chloropyridine-3-amido)phenyl]propanoic acid](/img/structure/B2745958.png)
![4-bromo-1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2745960.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2745961.png)
![5-(2,3-dihydro-1H-inden-5-yl)-1-[3-(trifluoromethyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2745963.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide](/img/structure/B2745965.png)
![3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2745968.png)
![N'-(4-ethylphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide](/img/structure/B2745969.png)
![[2-[(2,4-Dichlorophenyl)methylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2745971.png)
![2-(3,4-dimethoxyphenyl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2745972.png)



![N-[(3-CHLOROADAMANTAN-1-YL)METHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2745980.png)
